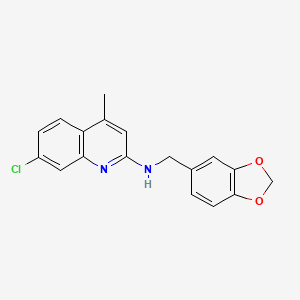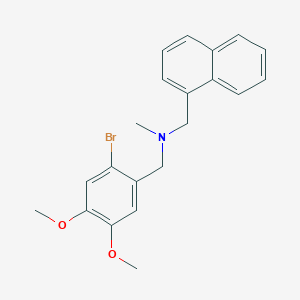
(2-bromo-4,5-dimethoxybenzyl)methyl(1-naphthylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-bromo-4,5-dimethoxybenzyl)methyl(1-naphthylmethyl)amine, commonly known as BODMA-Na, is a chemical compound that belongs to the family of substituted phenethylamines. It is a potent and selective ligand for the serotonin 5-HT2B receptor and is widely used in scientific research applications.
Mécanisme D'action
BODMA-Na binds to the serotonin 5-HT2B receptor with high affinity and selectivity. It activates the receptor, leading to the activation of downstream signaling pathways that modulate various physiological processes. BODMA-Na has been shown to induce smooth muscle contraction and increase the release of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
BODMA-Na has several biochemical and physiological effects, including the activation of the 5-HT2B receptor, smooth muscle contraction, and neurotransmitter release. It has also been shown to modulate cardiovascular function and regulate blood pressure. BODMA-Na has been used to study the role of the 5-HT2B receptor in various physiological processes, including the regulation of gastrointestinal motility and the development of cardiac hypertrophy.
Avantages Et Limitations Des Expériences En Laboratoire
BODMA-Na is a highly selective and potent ligand for the serotonin 5-HT2B receptor and has several advantages for lab experiments. It is a useful tool for studying the role of the 5-HT2B receptor in various physiological and pathological processes. However, BODMA-Na has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for the study of BODMA-Na. One potential direction is the development of new drugs that target the 5-HT2B receptor for the treatment of various diseases, including cardiovascular disease and gastrointestinal disorders. Another direction is the study of the role of the 5-HT2B receptor in the development of various cancers, including breast cancer and lung cancer. Additionally, further research is needed to understand the mechanisms underlying the biochemical and physiological effects of BODMA-Na and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of BODMA-Na is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with methylamine to form the intermediate product (2-bromo-4,5-dimethoxybenzyl)methylamine. The second step involves the reaction of the intermediate product with 1-naphthylmethyl chloride in the presence of a base to form the final product BODMA-Na.
Applications De Recherche Scientifique
BODMA-Na is a highly selective and potent ligand for the serotonin 5-HT2B receptor and has been widely used in scientific research applications. It is used to study the role of 5-HT2B receptors in various physiological and pathological processes, including cardiovascular function, smooth muscle contraction, and neurotransmitter release. BODMA-Na is also used in the development of new drugs that target the 5-HT2B receptor.
Propriétés
IUPAC Name |
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-N-methyl-1-naphthalen-1-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO2/c1-23(13-16-9-6-8-15-7-4-5-10-18(15)16)14-17-11-20(24-2)21(25-3)12-19(17)22/h4-12H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXFOODZTYOSMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC2=CC=CC=C21)CC3=CC(=C(C=C3Br)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl[2-(1H-pyrazol-1-yl)ethyl]amine](/img/structure/B5180104.png)

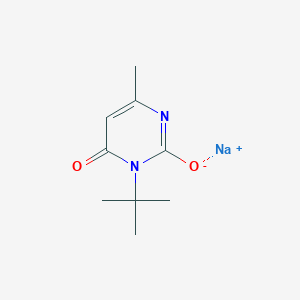
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5180127.png)
![2-[benzyl({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]ethanol](/img/structure/B5180133.png)
![2-(2-fluorophenyl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}acetamide](/img/structure/B5180139.png)
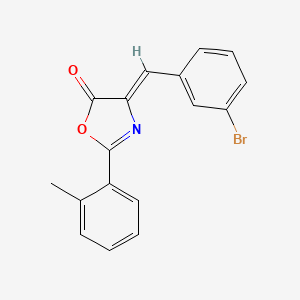
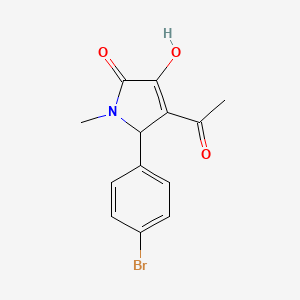
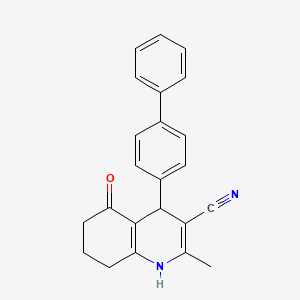
![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5180189.png)
![N-[2-(3-isopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5180197.png)
![1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5180200.png)
![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B5180204.png)
